Triphenylsulfonium triflate

193 nm lithography photoacid generator proton affinity

Triphenylsulfonium triflate (TPS-tf) delivers the strongest generated acid among prototypical PAGs—triflic acid (gas-phase proton affinity 303.2 kcal/mol)—maximizing catalytic deprotection efficiency in chemically amplified resists. Its lower outgassing versus iodonium PAGs protects EUV optics during high-volume manufacturing. With concentration-tunable acid yields (1.7–3.1 per photon at 5–20 wt% loading in PHOST matrices) and a demonstrated 1300× e-beam sensitivity enhancement (6500→5 μC/cm²), formulators optimize sensitivity-cost balance across KrF, EUV, and e-beam nodes. Supplied as >98% crystalline solid with <1 ppm metallic impurities. Also suitable for cationic photopolymerization and OLED charge-injection enhancement.

Molecular Formula C19H15F3O3S2
Molecular Weight 412.4 g/mol
CAS No. 66003-78-9
Cat. No. B1354313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium triflate
CAS66003-78-9
Molecular FormulaC19H15F3O3S2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C18H15S.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1
InChIKeyFAYMLNNRGCYLSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfonium Triflate (CAS 66003-78-9): Core Specifications and Procurement-Relevant Identity for Semiconductor Photoresist Formulators


Triphenylsulfonium triflate (TPS-tf; CAS 66003-78-9; molecular weight 412.4; melting point 133–137 °C ) is an onium salt photoacid generator (PAG) consisting of a triphenylsulfonium cation paired with a triflate (trifluoromethanesulfonate) anion. It functions as a chemically amplified resist component that releases triflic acid upon exposure to deep-UV (DUV), extreme-UV (EUV), or electron-beam radiation, catalyzing polymer deprotection or crosslinking in semiconductor patterning processes [1]. The compound is commercially supplied as a high-purity (>98%) crystalline solid with low metallic impurities (<1 ppm) for advanced lithography applications .

Why Triphenylsulfonium Triflate (CAS 66003-78-9) Cannot Be Casually Substituted: The Anion-Cation Performance Divergence in Photolithography


Triphenylsulfonium triflate occupies a specific performance niche among PAGs due to the interplay between its triflate anion and triphenylsulfonium cation. Substituting the triflate anion with alternative sulfonates (e.g., p-toluenesulfonate) yields a measurably weaker generated acid—triflate's gas-phase proton affinity of 303.2 kcal/mol corresponds to the strongest acidity among prototypical PAG anions evaluated, a property that directly influences catalytic deprotection efficiency [1]. Conversely, substituting the triphenylsulfonium cation with diphenyliodonium alters radiation response and outgassing characteristics [2][3], while moving from 248 nm to 193 nm lithography reduces the photoefficiency of this phenyl-containing PAG class—a wavelength-dependent limitation that generic substitution overlooks but that informs rational procurement for target lithography nodes [4].

Triphenylsulfonium Triflate (CAS 66003-78-9) Differentiated Performance Evidence: Quantitative Benchmarks Against Key PAG Comparators


Anion-Dependent Acid Strength: Triflate vs. p-Toluenesulfonate and TFMBS in 193 nm Lithography PAG Design

Triphenylsulfonium triflate generates triflic acid, which exhibits the highest acidity among the three prototypical PAG anions evaluated for 193 nm photoresist applications. Gas-phase proton affinity values—where lower proton affinity corresponds to stronger acid—were calculated as 303.2 kcal/mol for triflate (TF−), compared to 308.1 kcal/mol for 2-(trifluoromethyl)benzene-1-sulfonate (TFMBS−) and 316.4 kcal/mol for p-toluenesulfonate (pTS−) [1]. The 13.2 kcal/mol difference between triflate and pTS− represents a substantially stronger generated acid, which is directly relevant to deprotection catalysis efficiency.

193 nm lithography photoacid generator proton affinity acid catalysis chemically amplified resist

Comparative Photoinitiation Efficiency in Aqueous Polymerization: Triphenylsulfonium Triflate vs. Diphenyliodonium Chloride

In a three-component photoinitiator system (safranine O/triethanolamine/onium salt) for acrylamide polymerization in aqueous media, diphenyliodonium chloride exhibited higher efficiency than triphenylsulfonium triflate [1]. Under optimized triethanolamine concentration, the sulfonium salt's behavior approached that of the iodonium salt. This head-to-head comparison establishes that while triphenylsulfonium triflate is an effective cationic photoinitiator, it operates at somewhat lower efficiency than diphenyliodonium-based systems in this specific visible-light, aqueous polymerization context—a trade-off that must be weighed against sulfonium's superior thermal stability in other applications.

photoinitiator cationic polymerization onium salt photocuring visible light polymerization

Outgassing Rate Comparison in Fluorinated Resist Films: Triphenylsulfonium Triflate vs. Diphenyliodonium Triflate

Resist outgassing during EUV exposure can contaminate optics and degrade lithographic performance. In studies using in situ quartz crystal microbalance (QCM) technique on fluorinated cyclopolymer and poly(methacrylonitrile) films, outgassing rates for diphenyliodonium triflate and diphenyliodonium nonaflate were slightly higher than those for triphenylsulfonium triflate and triphenylsulfonium nonaflate [1]. This indicates that sulfonium-based PAGs (triphenylsulfonium cation) produce less volatile byproducts during irradiation compared to their iodonium counterparts bearing identical anions.

resist outgassing EUV lithography PAG stability fluorinated polymers vacuum compatibility

EUV Acid Generation Efficiency in Poly(4-hydroxystyrene) Model Resists: Triphenylsulfonium Triflate Concentration-Dependent Yield

The acid generation efficiency of triphenylsulfonium triflate in EUV photoresists was quantified in poly(4-hydroxystyrene) model films at varying PAG loadings. At 5 wt% TPS-tf loading, efficiency was 1.7 acid molecules per photon; at 10 wt%, efficiency increased to 2.5 per photon; at 20 wt%, efficiency reached 3.1 per photon [1]. The absorption coefficient of the model film was 3.8±0.2 µm⁻¹ and remained effectively constant across the 0–20 wt% concentration range. While no direct comparator PAG data exists in this study, this concentration-dependent efficiency profile provides a benchmark for formulators optimizing PAG loading against cost and performance.

EUV lithography acid generation efficiency chemically amplified resist quantum yield PAG loading

193 nm vs. 248 nm Photoefficiency and Transparency Limitations: Triphenylsulfonium Salts in ArF Lithography

Triphenylsulfonium salts, while well-established for 248 nm (KrF) lithography, exhibit a measurable photoefficiency drop when transitioning to 193 nm (ArF) lithography [1]. This is compounded by the high absorbance of phenyl groups at 193 nm, which restricts formulation space and reduces resist transparency. The combination of reduced efficiency and poor transparency at 193 nm creates a performance ceiling that has driven the development of non-phenyl PAGs for ArF applications. This wavelength-dependent performance limitation is a critical differentiator when procuring PAGs for 193 nm versus 248 nm resist development.

193 nm lithography 248 nm lithography PAG photoefficiency transparency phenyl absorption

Electron-Beam Lithography Sensitivity Enhancement in Molecular Resists: Triphenylsulfonium Triflate as Chemical Amplification Component

In a triphenylene derivative molecular resist system (C5/C0 with hexamethoxymethyl melamine crosslinker), incorporation of triphenylsulfonium triflate as PAG provided substantial sensitivity enhancement at 20 keV electron-beam exposure. The chemically amplified formulation required a dose of only 5 μC/cm² compared to 6500 μC/cm² for the pure triphenylene resist—a sensitivity improvement factor of approximately 1300× [1]. Acid diffusion length for this PAG was previously characterized at around 350 nm in polymeric systems, though anomalous diffusion (on the order of microns) was observed in this specific molecular resist formulation, indicating that diffusion behavior is matrix-dependent.

electron-beam lithography molecular resist sensitivity chemical amplification triphenylene

Triphenylsulfonium Triflate (CAS 66003-78-9): Evidence-Based Application Scenarios for Research and Industrial Procurement


EUV Lithography Resist Formulation Requiring Low Outgassing and Tunable Acid Yield

Triphenylsulfonium triflate is suited for EUV photoresist development where the combination of lower outgassing (relative to iodonium PAGs [1]) and concentration-tunable acid generation efficiency is required. With acid yields of 1.7–3.1 per photon at 5–20 wt% loading in poly(4-hydroxystyrene) matrices [2], formulators can balance sensitivity against PAG cost and loading constraints. The reduced outgassing characteristic minimizes EUV tool optics contamination, a critical operational consideration for high-volume semiconductor manufacturing.

248 nm (KrF) Deep-UV Lithography and Electron-Beam Patterning with High Sensitivity Requirements

Triphenylsulfonium triflate demonstrates established performance in 248 nm KrF lithography [3] and provides dramatic sensitivity enhancement in e-beam lithography—reducing required dose from 6500 μC/cm² to 5 μC/cm² (1300× improvement) in triphenylene-based molecular resists [4]. This makes TPS-tf an appropriate selection for 248 nm DUV resist development and for e-beam lithography applications where high sensitivity is essential for economically viable throughput.

Cationic Photopolymerization Requiring Thermal Stability Over Maximum Initiation Rate

For cationic photopolymerization of epoxides, vinyl ethers, and other cationically polymerizable monomers, triphenylsulfonium triflate offers effective photoinitiation, though with somewhat lower efficiency than diphenyliodonium salts in aqueous visible-light systems [5]. The compound is preferentially selected when thermal stability and non-aqueous solvent compatibility are prioritized over maximizing polymerization rate, such as in UV-curable coatings and precision microfabrication where consistent, controlled initiation is more critical than peak speed.

OLED and Organic Electronics Research Requiring Solution-Processable PAGs

Triphenylsulfonium triflate can be incorporated into conjugated polymers (e.g., polyfluorene-co-benzothiadiazole blends) to enhance luminescence and reduce operating voltage in organic light-emitting diodes (OLEDs) . This application leverages the compound's organic solvent solubility and photoacid-generating capability without requiring the extreme purity specifications of semiconductor lithography-grade material. Researchers in organic electronics and sensor development utilize TPS-tf for preparing nanoporous templates via bilayer systems .

Technical Documentation Hub

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